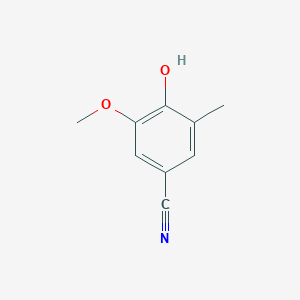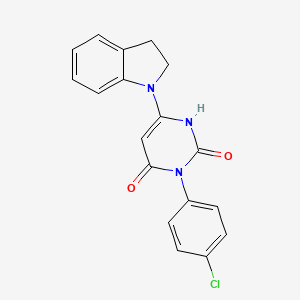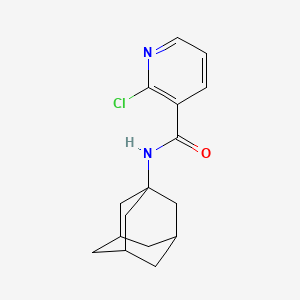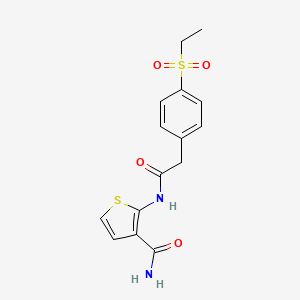
2-Methyl-2,3-diphenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-2,3-diphenylpropanenitrile can be achieved through a variation of the nitrile-Aldol reaction. This involves the combination of benzophenone and propionitrile in the presence of a sodamide base and ethyl ether solvent, leading to 3-hydroxy-2-methyl-3,3-diphenylpropanenitrile .Molecular Structure Analysis
The (2S)-2-methyl-2,3-diphenylpropanenitrile molecule contains a total of 33 bonds. There are 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 nitrile (aliphatic) .Scientific Research Applications
Catalytic Applications
In the field of catalysis, 2-Methyl-2,3-diphenylpropanenitrile is involved in reactions such as bond scission and bond cleavage. For instance, the catalytic activities of nickel complexes containing a ligated 2-methyl-3,3-diphenyl-1,3-diphosphapropene skeleton were explored, demonstrating their potential for applications like the Sonogashira coupling reaction (Liang, Nishide, Ito, & Yoshifuji, 2003).
Radical Chemistry
In radical chemistry, the compound has been used to study various radical reactions. For example, it has been involved in the characterization of radical intermediates in photooxidation reactions (Grossi & Strazzari, 2000). Moreover, 2,3-diphenyl butyronitrile (DPBN), a related compound, has been identified as an efficient radical initiator for polymerization (Bao & Cheng, 2019).
Photochemistry
The compound also plays a role in photochemistry. For example, the photoamination of 1,1-diphenylpropene with ammonia and primary alkylamines in the presence of p-dicyanobenzene led to the formation of various compounds including 2-amino-1,1-diphenylpropane and 3-methyl-4,4-diphenylbutanenitrile (Yamashita, Shiomori, Yasuda, & Shima, 1991).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound have been studied extensively. For instance, new derivatives of diphenyl oxide were synthesized from nitriles containing diphenyl oxide fragment, showing prospects for various chemical and pharmacological applications (Popov, Korchagina, & Kamaletdinova, 2010).
Mechanistic Studies
Mechanistic studies involving this compound have been conducted to understand complex chemical reactions better. For example, a study investigated the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile and the effect of a Lewis acid (K. Liu, K. Liu, Cheng, & Han, 2016).
Mechanism of Action
Mode of Action
It’s known that nitriles, the class of organic compounds that 2-methyl-2,3-diphenylpropanenitrile belongs to, can undergo various chemical reactions, including hydrolysis, reduction, and addition reactions, which could potentially influence their interactions with biological targets .
Pharmacokinetics
It’s known that the compound has a density of 107 g/cm³ and a boiling point of 3308ºC at 760mmHg . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
As a research compound, its effects are likely dependent on the specific experimental conditions and biological systems used .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by strong oxidizing agents .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyl-2,3-diphenylpropanenitrile in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well understood. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-methyl-2,3-diphenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-16(13-17,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSQCJLUIIUDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807466.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2807471.png)


![N-(1-cyanocyclopropyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2807478.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2807479.png)

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2807481.png)
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2807482.png)

![2-Benzyl-N-[(3-bromophenyl)-cyanomethyl]butanamide](/img/structure/B2807487.png)
